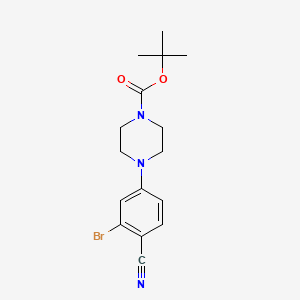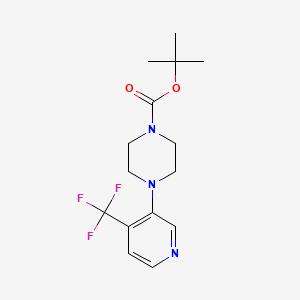
4-Chloro-N-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-benzamide
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound is not provided in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, density, molecular formula, and molecular weight are not specified in the available resources .Wissenschaftliche Forschungsanwendungen
KCNQ2/Q3 Potassium Channel Openers for Epilepsy and Pain Treatment : A research study identified a series of N-pyridyl benzamide KCNQ2/Q3 potassium channel openers that were active in animal models of epilepsy and pain. The compound "4-Chloro-N-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-benzamide" was found to be selective for KCNQ2/Q3 channels and showed promise in rodent models of epilepsy and pain. However, further development was halted due to unacceptable toxicities observed upon repeated dosing (Amato et al., 2011).
RET Kinase Inhibitors for Cancer Therapy : In another study, a series of 4-chloro-benzamides derivatives, including the compound , were designed and synthesized as RET kinase inhibitors for cancer therapy. These compounds showed moderate to high potency in inhibiting RET kinase activity, suggesting their potential as novel RET kinase inhibitors for cancer treatment (Han et al., 2016).
Metabolic Pathway Analysis in Rats and Dogs : A study investigated the metabolic fate and disposition of a similar compound in rats and dogs. It found extensive metabolism of the compound with major pathways being oxidation of the pyridinyl moiety followed by phase II glucuronidation or sulfation. This study provides insight into the metabolic pathways of similar compounds in biological systems (Yue et al., 2011).
Fluazinam Fungicide Analysis : The compound "Fluazinam," which has a similar chemical structure, was analyzed in a study. The research detailed the crystal structure and intermolecular interactions, providing insights into the physical and chemical properties of such compounds (Jeon et al., 2013).
Improved Synthesis Process : Research on the synthesis of 2-hydroxy-N-(pyridin-4-yl)benzamide, a compound with a similar structure, was conducted to optimize the yield and process conditions. This research contributes to the understanding of efficient synthesis methods for related benzamide compounds (Dian, 2010).
Eigenschaften
IUPAC Name |
4-chloro-N-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2F3N2O/c14-9-3-1-7(2-4-9)12(21)20-11-6-8(13(16,17)18)5-10(15)19-11/h1-6H,(H,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBOGFUTWZMOUIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC(=CC(=C2)C(F)(F)F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-N-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



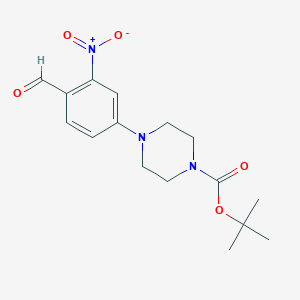




![[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-carbamic acid ethyl ester](/img/structure/B1401687.png)
![[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-carbamic acid ethyl ester](/img/structure/B1401688.png)

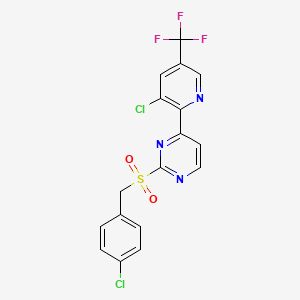
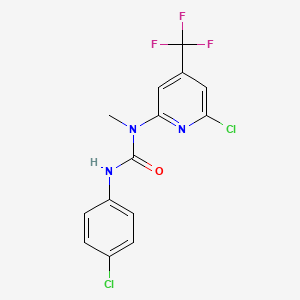
![{6-[4-(2-Chloro-pyrimidin-4-yl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-dimethyl-amine](/img/structure/B1401694.png)

